molecular formula C12H13NO B599661 1-(2-Methoxyphenyl)cyclobutanecarbonitrile CAS No. 74205-10-0

1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Cat. No.: B599661
CAS No.: 74205-10-0
M. Wt: 187.242
InChI Key: NGAKDLJHLFTSEU-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C12H13NO It is characterized by a cyclobutane ring substituted with a 2-methoxyphenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)cyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxybenzyl cyanide with cyclobutanone in the presence of a strong base can yield the desired product. The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)cyclobutanecarbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(2-Methoxyphenyl)cyclobutanecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

    1-(2-Hydroxyphenyl)cyclobutanecarbonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(2-Methylphenyl)cyclobutanecarbonitrile: Similar structure but with a methyl group instead of a methoxy group.

    1-(2-Chlorophenyl)cyclobutanecarbonitrile: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness: 1-(2-Methoxyphenyl)cyclobutanecarbonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(2-methoxyphenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-14-11-6-3-2-5-10(11)12(9-13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAKDLJHLFTSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653417
Record name 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74205-10-0
Record name 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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